molecular formula C6H10ClF3N2O B2902466 3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride CAS No. 2375267-46-0

3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride

Cat. No.: B2902466
CAS No.: 2375267-46-0
M. Wt: 218.6
InChI Key: GAQOMKIKTUBGCB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride is a chemical compound with the molecular formula C6H9F3N2O·HCl and a molecular weight of 218.61 g/mol. This compound is known for its unique structural features, including the presence of a trifluoromethyl group and an amino group on the piperidin-2-one ring. It is commonly used in scientific research and various industrial applications due to its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through several synthetic routes, including the following:

  • Reductive Amination: This method involves the reaction of 6-(trifluoromethyl)piperidin-2-one with an appropriate amine source under reductive conditions.

  • Nucleophilic Substitution:

Industrial Production Methods: In an industrial setting, the compound is typically produced using large-scale chemical reactors under controlled conditions to ensure purity and yield. The choice of synthetic route depends on factors such as cost, availability of starting materials, and desired purity.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride can undergo various chemical reactions, including:

  • Oxidation: The amino group can be oxidized to form a nitro group or other oxidized derivatives.

  • Reduction: The compound can be reduced to form amines or other reduced derivatives.

  • Substitution: The trifluoromethyl group can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Typical reducing agents include lithium aluminum hydride, sodium borohydride, and hydrogen gas with a catalyst.

  • Substitution: Nucleophiles such as alkyl halides, alcohols, and amines can be used in substitution reactions.

Major Products Formed:

  • Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.

  • Reduction Products: Primary, secondary, or tertiary amines.

  • Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride has several scientific research applications, including:

  • Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound is studied for its potential biological activities, such as enzyme inhibition and receptor binding.

  • Medicine: It is investigated for its therapeutic potential in drug discovery and development.

  • Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

3-Amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride is compared with other similar compounds to highlight its uniqueness:

  • Similar Compounds: (3S,5S,6R)-3-amino-6-methyl-5-phenyl-1-(2,2,2-trifluoroethyl)piperidin-2-one hydrochloride, rac-(3R,6R)-3-amino-6-(trifluoromethyl)piperidin-2-one hydrochloride.

  • Uniqueness: The presence of the trifluoromethyl group and the specific arrangement of the amino group on the piperidin-2-one ring contribute to its unique chemical and biological properties.

Properties

IUPAC Name

3-amino-6-(trifluoromethyl)piperidin-2-one;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9F3N2O.ClH/c7-6(8,9)4-2-1-3(10)5(12)11-4;/h3-4H,1-2,10H2,(H,11,12);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQOMKIKTUBGCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(NC(=O)C1N)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClF3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.60 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.